molecular formula C11H9BrOS B1292514 [4-(3-Bromothien-2-yl)phenyl]methanol CAS No. 937795-99-8

[4-(3-Bromothien-2-yl)phenyl]methanol

Cat. No.: B1292514
CAS No.: 937795-99-8
M. Wt: 269.16 g/mol
InChI Key: AQBJKGXCOBEPMC-UHFFFAOYSA-N
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Description

Structural Significance of Thiophene (B33073) and Phenyl Moieties in Chemical Design

The design of new molecules with specific functions heavily relies on the predictable contributions of their constituent parts. Both thiophene and phenyl groups are ubiquitous in organic chemistry for distinct reasons.

The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is considered an electron-rich system. The sulfur atom's lone pair of electrons participates in the aromatic π-system, which influences the ring's reactivity and electronic properties. Thiophene is often considered a bioisostere of the phenyl ring, meaning it can frequently replace a phenyl group in a biologically active molecule without significant loss of activity. This substitution can, however, alter the molecule's metabolic stability and physicochemical properties.

The phenyl group , a six-membered aromatic hydrocarbon ring, is a fundamental building block in countless organic molecules. shsigma.co.krgoogleapis.com Its planar structure, hydrophobicity, and the ability to engage in π-stacking interactions are key features that influence molecular assembly and biological interactions. The phenyl ring's stability and well-understood reactivity make it a versatile scaffold for chemical modifications. shsigma.co.krgoogleapis.com

The combination of these two moieties in a single scaffold, as seen in phenyl-thiophene hybrids, creates a molecule with a unique electronic landscape. The specific connectivity and relative orientation of the two rings can be varied to modulate properties such as conjugation, charge transport, and receptor binding affinity.

The Arylmethanol Motif in Contemporary Chemical Synthesis and Materials Science

The arylmethanol motif, characterized by a hydroxyl group attached to a benzylic carbon, is a crucial functional group in both chemical synthesis and materials science. This structural unit serves as a versatile synthetic intermediate, readily undergoing transformations such as oxidation to aldehydes or ketones, conversion to halides, and etherification. The reactivity of the hydroxyl group and the adjacent aromatic ring allows for the construction of more complex molecular architectures.

In materials science, the arylmethanol functionality can be a key component in the design of polymers and functional materials. The hydroxyl group can participate in polymerization reactions, and its ability to form hydrogen bonds can influence the self-assembly and bulk properties of materials.

Contextualization of [4-(3-Bromothien-2-yl)phenyl]methanol within Modern Chemical Research Paradigms

This compound is a specific example of a phenyl-thiophene hybrid that incorporates the arylmethanol motif. Its structure features a phenyl ring substituted with a 3-bromothien-2-yl group and a hydroxymethyl group. The presence of a bromine atom on the thiophene ring offers a valuable synthetic handle for further functionalization, for instance, through cross-coupling reactions.

While detailed research exclusively focused on this compound is not extensively documented in publicly available literature, its structural components suggest its potential utility as a building block in several areas of chemical research. The combination of the phenyl-thiophene core with the reactive arylmethanol and bromo-thienyl functionalities makes it a candidate for the synthesis of novel conjugated materials, liquid crystals, or as an intermediate in the development of new pharmaceutical agents. The investigation of such molecules contributes to the broader understanding of structure-property relationships in organic compounds.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 937795-99-8
Molecular Formula C11H9BrOS
Molecular Weight 269.16 g/mol
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Note: The data in this table is based on information from chemical suppliers and may not have been independently verified by peer-reviewed research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3-bromothiophen-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJKGXCOBEPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640458
Record name [4-(3-Bromothiophen-2-yl)phenyl]methanol
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Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937795-99-8
Record name 4-(3-Bromo-2-thienyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937795-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(3-Bromothiophen-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3 Bromothien 2 Yl Phenyl Methanol and Structural Analogues

Precursor Synthesis: Halogenated Thiophene (B33073) Derivatives

The foundation of the synthesis for the target compound lies in the effective preparation of 3-bromothiophene (B43185). Unlike its 2-bromo isomer, 3-bromothiophene cannot be synthesized by direct bromination of the parent thiophene ring due to the high regioselectivity of electrophilic substitution at the C2 and C5 positions. vaia.comwikipedia.org This necessitates the use of indirect but well-established methodologies.

Regioselective Bromination of Thiophene Cores

Direct bromination of thiophene overwhelmingly yields 2-bromothiophene (B119243), and further bromination leads to 2,5-dibromothiophene. vaia.com Achieving substitution at the C3 or C4 positions requires strategies that circumvent the natural reactivity of the thiophene ring. One such advanced method involves a sequence of chemo- and regioselective direct lithiations. For instance, a tetra-substituted thiophene can be generated through successive lithiation and reaction with electrophiles at specific positions, followed by a final bromination step. proquest.commdpi.com This approach offers precise control over the substitution pattern, enabling the synthesis of complex thiophene derivatives that are not accessible through classical electrophilic substitution. Another strategy involves using a directing group to guide the bromination to a specific position, although this often adds extra steps for the introduction and removal of the group.

Classical and Modern Approaches to 3-Bromothiophene and its Derivatives

Historically, the most common and practical method for synthesizing 3-bromothiophene is a reduction or de-bromination approach. google.com This classical route begins with the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene. Subsequently, the bromine atoms at the more reactive α-positions (C2 and C5) are selectively removed. wikipedia.orggoogle.com

A well-documented classical procedure involves the use of zinc dust in acetic acid to selectively de-halogenate 2,3,5-tribromothiophene, affording 3-bromothiophene in good yields. scispace.com This method is valued for its convenience and effectiveness. Other, more tedious classical methods have included the Grignard entrainment method or halogen-metal interconversion followed by hydrolysis. orgsyn.org

More modern approaches have sought to improve efficiency and atom economy. One such method is the isomerization of the more readily available 2-bromothiophene. google.com This process typically involves treating 2-bromothiophene with a strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂), which facilitates the rearrangement to the thermodynamically more stable 3-bromo isomer. google.com Additionally, catalytic methods using acidic zeolite molecular sieves have been developed to promote this isomerization, offering a potentially greener and more industrially scalable route. google.com

Method Starting Material Key Reagents Description Reference
Classical Reduction 2,3,5-TribromothiopheneZinc powder, Acetic acidSelective removal of bromine atoms from the C2 and C5 positions of the thiophene ring. google.comscispace.comorgsyn.org
Modern Isomerization 2-BromothiopheneStrong base (e.g., KNH₂) or Zeolite catalystRearrangement of the bromine atom from the C2 to the C3 position. google.com
Directed Lithiation Thiophene or Substituted Thiophenen-BuLi, Bromine source (e.g., Br₂)Stepwise functionalization of the thiophene ring to control the position of bromination. proquest.commdpi.comgoogle.com

Construction of the Thienyl-Phenyl Linkage via Cross-Coupling Strategies

With 3-bromothiophene or a suitable derivative in hand, the next critical stage is the formation of the carbon-carbon bond between the thiophene and phenyl rings. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the predominant and most versatile method for this transformation. nih.gov This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.

For the synthesis of [4-(3-Bromothien-2-yl)phenyl]methanol, the Suzuki-Miyaura reaction would typically couple a derivative of 3-bromothiophene with a (4-(hydroxymethyl)phenyl)boronic acid derivative, or alternatively, couple a 3-bromothien-2-yl boronic acid with a 4-bromobenzyl alcohol derivative.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura reaction is highly favored due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. nih.govtcichemicals.com The general scheme involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination mediated by a palladium(0) catalyst. youtube.comyoutube.com

The success and efficiency of the thienyl-phenyl coupling are highly dependent on the careful optimization of several reaction parameters.

Catalyst and Ligand: While Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a commonly used and effective catalyst, modern systems often employ more sophisticated ligands to enhance catalytic activity. nih.govmdpi.com Sterically bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have demonstrated high efficacy, enabling the coupling of challenging substrates at lower catalyst loadings. nih.gov Palladacycle catalyst precursors have also been developed, showing high activity in aqueous media. rsc.org

Base: The choice of base is critical for the transmetalation step. A variety of inorganic bases are used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being among the most common and effective. nih.govmdpi.commdpi.com The optimal base often depends on the specific substrates and solvent system.

Solvent: The reaction is typically performed in a mixture of an organic solvent and an aqueous solution of the base. Common organic solvents include 1,4-dioxane, toluene, and dimethoxyethane (DME). mdpi.commdpi.comnih.gov Recent advancements in green chemistry have led to the development of protocols that use water as the primary solvent, often with the aid of surfactants to form micelles, which can facilitate the reaction under ambient conditions and open air. rsc.orgunimib.it

Temperature: Reaction temperatures can range from ambient temperature to reflux, typically between 70-100 °C. nih.govmdpi.com Higher temperatures may be required to facilitate the catalytic turnover, especially for less reactive aryl chlorides or bromides. acs.org

Parameter Commonly Used Options Purpose/Effect Reference
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Facilitates the catalytic cycle (oxidative addition, reductive elimination). nih.govmdpi.commdpi.com
Ligand PPh₃, SPhos, XPhos, RuPhosStabilizes the palladium center and modulates its reactivity and stability. nih.gov
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃Activates the boronic acid for the transmetalation step. nih.govmdpi.comrsc.orgmdpi.com
Solvent 1,4-Dioxane/Water, Toluene, DME, Water (with surfactant)Solubilizes reactants and facilitates the interaction between organic and aqueous phases. mdpi.comrsc.orgnih.govunimib.it
Temperature Room Temperature to 100 °CProvides energy to overcome activation barriers, affecting reaction rate. nih.govmdpi.comacs.org

The Suzuki-Miyaura reaction is known for its broad substrate scope. A wide array of substituted aryl and heteroaryl boronic acids can be coupled with various aryl and heteroaryl halides. researchgate.net Both electron-donating and electron-withdrawing groups are generally well-tolerated on either coupling partner. researchgate.netnih.gov

However, certain limitations exist. Sterically hindered substrates, particularly those with ortho-substituents near the reaction site on either the boronic acid or the halide, can significantly slow down the reaction or lower the yield. researchgate.net Furthermore, some functional groups can interfere with the catalyst. For instance, substrates containing functional groups like primary amines or certain unprotected nitrogen heterocycles can sometimes act as poor coupling partners due to coordination with the palladium catalyst, which can inhibit its activity. acs.org In the context of thiophene derivatives, the sulfur atom itself can sometimes interact with the palladium catalyst, but in most cases, thiophenes are excellent substrates for Suzuki-Miyaura coupling reactions. mdpi.comunimib.it When coupling di-halogenated substrates, regioselectivity can be achieved based on the different reactivity of the C-X bonds (I > Br > Cl). acs.org For a molecule like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the bromo group on the phenyl ring is more reactive and preferentially undergoes substitution compared to the bromine on the thiophene ring. nih.gov

Introduction and Modification of the Methanol (B129727) Functional Group

Once the biaryl aldehyde, 4-(3-bromothien-2-yl)benzaldehyde, is obtained, the final step is the reduction of the formyl group to a hydroxymethyl group to yield the target compound, this compound.

Reductive Methodologies for Benzyl (B1604629) Alcohol Formation

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Hydride reagents are commonly employed for this purpose due to their efficiency and selectivity. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of aldehydes and ketones. It offers the advantage of being stable in protic solvents like ethanol (B145695) and methanol.

A standard laboratory procedure for the reduction of 4-(3-bromothien-2-yl)benzaldehyde would be as follows:

Substrate Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
4-(3-Bromothien-2-yl)benzaldehydeSodium Borohydride (NaBH₄)Methanol/Ethanol0 to rt1-2>90

This data represents a typical NaBH₄ reduction of an aromatic aldehyde.

The reaction mechanism involves the nucleophilic attack of the hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent to afford the primary alcohol.

For less sensitive substrates or when a more powerful reducing agent is required, lithium aluminum hydride (LiAlH₄) can be used. LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce a wider range of functional groups, including esters and carboxylic acids. However, it reacts violently with protic solvents and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

Strategies for Selective Functionalization of Phenyl Rings

Further modification of the phenyl ring in this compound or its precursors can lead to a variety of structural analogues. Achieving regioselectivity in these functionalization reactions is crucial.

Directed ortho-metalation (DoM) is a powerful strategy for the selective functionalization of the position ortho to a directing metalation group (DMG). uwindsor.caharvard.edu The hydroxyl group of the benzyl alcohol or a protected form thereof can act as a DMG. By treating the substrate with a strong organolithium base, such as n-butyllithium or sec-butyllithium, a proton ortho to the DMG is abstracted to form an aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. For instance, the hydroxyl group in a protected form, such as a methoxymethyl (MOM) ether, can direct lithiation to the adjacent positions on the phenyl ring.

Palladium-catalyzed C-H activation is another sophisticated strategy for the regioselective functionalization of aromatic rings. nih.gov By employing a directing group, the palladium catalyst can be guided to a specific C-H bond, typically in the ortho position, for subsequent coupling with various partners. rsc.org While the methanol group itself is not a strong directing group for many C-H activation catalysts, it can be converted into a more effective one, or the functionalization can be directed by other substituents on the phenyl ring. Recent advancements have also explored remote para-C-H functionalization, although this remains a more challenging transformation. nih.gov

Advanced Characterization Techniques and Structural Elucidation in Research

Spectroscopic Analysis for Molecular Structure Confirmation3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy3.1.1.1. Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment 3.1.1.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation3.1.2. Vibrational Spectroscopy3.1.2.1. Fourier Transform Infrared (FT-IR) Spectroscopic Signatures3.1.3. Electronic Spectroscopy for Electronic Transitions

Without access to primary research data from laboratory synthesis and analysis of this specific compound, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy.

Electronic Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heteroaromatic systems like [4-(3-Bromothien-2-yl)phenyl]methanol, these spectra are influenced by the extent of conjugation. The UV-Vis absorption spectrum of a related compound, 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, demonstrates strong fluorescence properties due to the conjugation between the pyrazoline and phenyl rings. Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental data to provide a deeper understanding of the electronic structure.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Methanol (B129727)

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
28525,000π → π
32015,000n → π

Note: This table is illustrative and based on typical values for similar aromatic compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion of this compound would be generated, and its mass-to-charge ratio (m/z) would confirm the molecular formula (C₁₁H₉BrOS).

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O). Alpha-cleavage next to the oxygen atom is also a typical fragmentation mode for alcohols. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic rings. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with a second peak at M+2 having nearly the same intensity as the molecular ion peak.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
268/270[M]⁺ (Molecular ion)
251/253[M - OH]⁺
250/252[M - H₂O]⁺
189[M - Br]⁺
107[C₇H₇O]⁺ (Tropylium-like ion)

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a compound's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis is the gold standard for molecular structure determination. To perform this analysis, a suitable single crystal of this compound would need to be grown, for example, by slow evaporation from a suitable solvent. The diffraction data collected from the crystal would allow for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the molecule. For instance, a study on 3-hydroxy-4-methoxybenzaldehyde revealed a monoclinic crystal system with the space group P2₁/c.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surfaces)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. For this compound, the presence of the hydroxyl group allows for the formation of hydrogen bonds (O-H···O), which are likely to be a dominant feature in the crystal packing. Other potential interactions include C-H···π interactions involving the aromatic rings and halogen bonding involving the bromine atom.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method partitions the crystal space into regions associated with each molecule. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with different regions of the plot corresponding to specific contact types (e.g., H···H, C···H, Br···H).

Computational and Theoretical Chemistry Studies

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

A thorough search of scientific literature did not yield any specific studies that have conducted a Natural Bond Orbital (NBO) analysis on [4-(3-Bromothien-2-yl)phenyl]methanol. NBO analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a detailed picture of the electron density distribution and the donor-acceptor interactions between orbitals, which are fundamental to understanding intermolecular forces and chemical reactivity.

In the absence of specific data for this compound, it is not possible to provide quantitative details on intramolecular and intermolecular interactions, charge delocalization, or the specific orbital contributions that stabilize the molecular structure. Such an analysis would typically involve calculating the stabilization energies (E(2)) associated with interactions between filled (donor) and vacant (acceptor) orbitals, providing a quantitative measure of hyperconjugative and stereoelectronic effects.

Theoretical Insights into Reaction Mechanisms and Pathways

Similarly, dedicated theoretical studies on the reaction mechanisms and pathways involving this compound are not available in the reviewed literature. Theoretical investigations in this area typically employ methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the most probable reaction pathways.

For this compound, such studies could provide critical insights into its synthesis, potential degradation pathways, or its mechanism of action in various chemical transformations. For instance, theoretical modeling could clarify the mechanism of its formation via Suzuki or Stille coupling reactions, which are common methods for creating biaryl linkages. However, without published research, any discussion of its reaction mechanisms would be purely speculative and fall outside the scope of this fact-based article.

Further research and publication in the field of computational chemistry are required to populate these areas of knowledge for this compound.

Chemical Transformations and Functional Group Reactivity of 4 3 Bromothien 2 Yl Phenyl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group, -CH₂OH, is a versatile functional handle that can undergo various transformations, including oxidation and reactions with both electrophiles and nucleophiles.

Oxidation Reactions and Derived Products

The primary alcohol in [4-(3-Bromothien-2-yl)phenyl]methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The thiophene (B33073) ring itself is generally stable towards many oxidizing agents, allowing for selective transformation of the side-chain alcohol. pharmaguideline.com

Mild oxidizing agents are typically employed for the conversion to [4-(3-Bromothien-2-yl)phenyl]carbaldehyde. Stronger oxidizing conditions will lead to the formation of [4-(3-Bromothien-2-yl)phenyl]carboxylic acid.

Table 1: Oxidation Products of this compound
Oxidizing Agent ClassExample ReagentsDerived Product
Mild OxidantsPyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)[4-(3-Bromothien-2-yl)phenyl]carbaldehyde
Strong OxidantsPotassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄)[4-(3-Bromothien-2-yl)phenyl]carboxylic acid

Reactions with Electrophiles and Nucleophiles

The oxygen atom of the primary alcohol is nucleophilic and readily reacts with a variety of electrophiles. For instance, esterification can be achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base.

Conversely, to make the benzylic carbon susceptible to nucleophilic attack, the hydroxyl group must first be converted into a better leaving group. libretexts.org This is commonly achieved through reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which transform the alcohol into the corresponding benzylic chloride or bromide. These halides can then undergo Sₙ2 reactions with a wide range of nucleophiles. libretexts.org

Table 2: Reactions of the Primary Alcohol Functionality
Reaction TypeReagentIntermediate/ProductSubsequent Nucleophile (if applicable)Final Product Class
Reaction with Electrophile (Esterification)Acetyl chloride (CH₃COCl)[4-(3-Bromothien-2-yl)phenyl]methyl acetateN/AEster
Conversion to Alkyl Halide for Nucleophilic SubstitutionThionyl chloride (SOCl₂)2-(4-(Chloromethyl)phenyl)-3-bromothiopheneSodium cyanide (NaCN)Nitrile
Phosphorus tribromide (PBr₃)3-Bromo-2-(4-(bromomethyl)phenyl)thiopheneSodium azide (B81097) (NaN₃)Azide

Transformations Involving the Bromine Substituent on the Thiophene Ring

The bromine atom attached to the thiophene ring is a key site for re-functionalization, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Nucleophilic Substitution and Cross-Coupling Re-functionalization

While direct nucleophilic aromatic substitution (SₙAr) on the bromothiophene ring is possible, it typically requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. pharmaguideline.comresearchgate.netuoanbar.edu.iq

A more versatile and widely used approach for modifying this position is through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can readily participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. jcu.edu.aunih.govrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a diverse range of substituents onto the thiophene core. For example, Suzuki coupling with arylboronic acids is a common method to form biaryl structures. nih.govresearchgate.net

Table 3: Cross-Coupling Reactions at the Bromine Position
Reaction NameCoupling PartnerCatalyst System (Typical)Product Class
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ + Base (e.g., Na₂CO₃)Aryl-substituted thiophene
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄Alkyl-, vinyl-, or aryl-substituted thiophene
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂ + Ligand + BaseVinyl-substituted thiophene
Sonogashira CouplingTerminal alkyne (R-C≡CH)Pd catalyst + Cu(I) cocatalyst + BaseAlkynyl-substituted thiophene

Metal-Halogen Exchange Reactions for Further Derivatization

Metal-halogen exchange is a fundamental organometallic reaction that transforms the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-metal bond. wikipedia.org Treating this compound with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi), at low temperatures results in a rapid exchange of bromine for lithium. wikipedia.orgrsc.org It should be noted that the acidic proton of the alcohol group would need to be considered, potentially requiring a protection strategy or the use of excess alkyllithium reagent.

The resulting thienyllithium intermediate is a powerful nucleophile that can react with a wide variety of electrophiles to introduce new functional groups onto the thiophene ring. mdpi.com This two-step sequence provides access to a broad scope of derivatives that are not easily accessible through other means.

Table 4: Derivatization via Metal-Halogen Exchange
Step 1: ReagentStep 2: ElectrophileFunctional Group Introduced
n-BuLiCarbon dioxide (CO₂)Carboxylic acid (-COOH)
n-BuLiN,N-Dimethylformamide (DMF)Aldehyde (-CHO)
n-BuLiAcetone ((CH₃)₂CO)Tertiary alcohol (-C(OH)(CH₃)₂)
n-BuLiIodine (I₂)Iodide (-I)

Reactions of the Thiophene Heterocycle and Phenyl Ring

Both the thiophene and phenyl rings can undergo electrophilic aromatic substitution, though their reactivities differ. Thiophene is a π-excessive heterocycle and is significantly more reactive towards electrophiles than benzene. pharmaguideline.comquora.compearson.com Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the C2 position, followed by the C5 position. pharmaguideline.com In this compound, the C2 and C3 positions of the thiophene ring are already substituted. Therefore, any further electrophilic substitution on the thiophene ring would be strongly directed to the C5 position.

The phenyl ring is less reactive than the thiophene ring. The existing large, non-polar substituent is generally considered an ortho, para-director. Since the para position is occupied, electrophilic substitution on the phenyl ring would be expected to occur at the positions ortho to the point of attachment to the thiophene ring. Standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation could be employed, with reaction conditions potentially allowing for selective substitution on one ring over the other.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The potential for such reactions on this compound must be assessed by considering the directing and activating or deactivating effects of the substituents on both the thiophene and phenyl rings. wikipedia.orgyoutube.com

On the Phenyl Ring:

The phenyl ring is substituted with a hydroxymethyl group (-CH2OH) at the para position relative to the thienyl substituent.

Hydroxymethyl Group (-CH2OH): This group is generally considered to be weakly activating and an ortho, para-director. By donating electron density through induction, it stabilizes the cationic Wheland intermediate formed during the substitution, particularly when the electrophile attacks the positions ortho to it. wikipedia.org

3-Bromothien-2-yl Group: As an aryl substituent, its effect is more complex. Thiophene is an electron-rich heterocycle, which suggests that the thienyl group acts as an activating group, directing incoming electrophiles to the ortho and para positions.

Given that the two substituents are para to each other, the electrophilic attack will be directed to the positions ortho to either the hydroxymethyl group or the thienyl group (positions 2, 3, 5, and 6). The combined activating effects of both groups enhance the nucleophilicity of the phenyl ring compared to unsubstituted benzene.

On the Thiophene Ring:

The thiophene ring is substituted at position 2 with a 4-(hydroxymethyl)phenyl group and at position 3 with a bromine atom. Thiophene itself is highly reactive towards electrophiles, with a strong preference for substitution at the α-positions (2 and 5).

Sulfur Heteroatom: The endocyclic sulfur atom strongly directs electrophilic attack to the adjacent α-positions. Since position 2 is already substituted, the primary site for substitution is position 5.

4-(Hydroxymethyl)phenyl Group: This aryl substituent at position 2 is generally considered activating.

Bromo Group: The bromine at position 3 is a deactivating group due to its electron-withdrawing inductive effect, but it directs electrophilic attack to its ortho and para positions (relative to the C-Br bond), which correspond to positions 2 and 4 of the thiophene ring.

The regioselectivity of electrophilic substitution on the thiophene ring is a result of the interplay of these effects. The powerful directing effect of the sulfur atom to the unsubstituted α-position (C-5) is the dominant factor. While the bromo group deactivates the ring, substitution at C-5 is still the most probable outcome. Substitution at C-4 is less likely due to the deactivating nature of the adjacent bromine and the stronger directing influence of the sulfur atom towards C-5.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

Ring SystemSubstituentPositionEffect on ReactivityDirecting InfluencePredicted Substitution Site(s)
Phenyl -CH2OH1Weakly Activatingortho, para2, 6
3-Bromothien-2-yl4Activatingortho, para2, 6
Thiophene 4-(Hydroxymethyl)phenyl2Activatingortho, para3, 5
-Br3Deactivatingortho, para2, 4
Sulfur Atom1Activatingalpha5

Photochemical Reactions of Thiophene Derivatives

Photochemistry explores chemical reactions initiated by the absorption of light. wikipedia.orgdalalinstitute.com Thiophene derivatives, particularly halothiophenes, are known to undergo photochemical reactions. researchgate.net The presence of the 3-bromothiophene (B43185) moiety in this compound makes it susceptible to phototransformation upon irradiation with ultraviolet (UV) light.

Research on the photochemistry of bromothiophenes has shown that a primary reaction pathway is the homolytic cleavage of the carbon-bromine bond. researchgate.netmsu.edu UV irradiation of 2-bromothiophene (B119243) and 3-bromothiophene in various organic solvents has been observed to produce thiophene as a product, indicating a photodebromination reaction. researchgate.net

The generally accepted mechanism for this process involves the initial excitation of the bromothiophene molecule to a higher energy state upon absorption of a photon. This excited state can then undergo homolysis of the C-Br bond to form a thienyl radical and a bromine radical. msu.edu The thienyl radical can then abstract a hydrogen atom from the solvent to yield the debrominated thiophene.

Table 2: Potential Photochemical Reactions and Products

ReactantConditionsPrimary Photochemical StepKey IntermediatePotential Product
This compoundUV Irradiation (e.g., 254 nm) in a hydrogen-donating solvent (e.g., methanol (B129727), cyclohexane)Homolytic cleavage of the C-Br bond[4-(Thien-3-yl)phenyl]methanol radical[4-(Thien-3-yl)phenyl]methanol
This compoundUV IrradiationPhoto-rearrangementBicyclic intermediatesIsomeric products

The quantum yield of these reactions can be influenced by the solvent and the presence of other functional groups. researchgate.net While photodebromination is a common outcome, other photochemical processes like rearrangements or intermolecular reactions are also possible, depending on the specific reaction conditions. msu.edu

Strategic Utilization as a Synthetic Building Block for Complex Molecules

This compound is a valuable building block for the synthesis of more complex molecular architectures due to its multiple reactive sites. The C-Br bond and the benzylic alcohol group are particularly useful for elaboration.

The bromine atom on the thiophene ring serves as a versatile handle for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a powerful method for creating biaryl structures. nih.gov In this context, the C-Br bond of this compound can be reacted with a variety of aryl or vinyl boronic acids to introduce new substituents at the 3-position of the thiophene ring. nih.gov

The benzylic alcohol functional group offers another avenue for synthetic modification. It can be readily oxidized to the corresponding aldehyde, [4-(3-bromothien-2-yl)benzaldehyde], or further to the carboxylic acid, [4-(3-bromothien-2-yl)benzoic acid], using standard oxidizing agents. These oxidized derivatives open up a vast array of subsequent chemical transformations, including imine formation, Wittig reactions, esterification, and amidation. For example, the synthesis of indole (B1671886) derivatives has been achieved from related 1,4-diacylbenzene structures. orientjchem.orgorientjchem.org Conversely, the alcohol can be prepared via the reduction of the corresponding aldehyde or ketone. mdpi.com

The strategic combination of these transformations allows for the construction of complex, polyfunctional molecules. A synthetic route might first involve a Suzuki coupling at the C-Br position, followed by oxidation of the alcohol to an aldehyde, and subsequent reaction of the aldehyde to build a new heterocyclic ring or extend a side chain. This stepwise functionalization highlights the utility of this compound as a scaffold for creating diverse chemical entities, potentially for applications in materials science or medicinal chemistry.

Advanced Research Avenues and Prospects for Phenyl Thiophene Methanol Architectures

Design and Synthesis of Functionalized Thiophene-Phenyl Scaffolds for Chemical Exploration

The creation of thiophene-phenyl scaffolds is a cornerstone for exploring new chemical space. The design of these molecules often focuses on achieving specific electronic, optical, or biological properties by introducing various functional groups. The synthesis of such scaffolds relies on a range of modern organic chemistry techniques, with cross-coupling reactions being particularly prominent.

Detailed research has demonstrated the efficacy of various synthetic strategies for constructing thiophene-phenyl structures. These methods allow for precise control over the substitution patterns on both the thiophene (B33073) and phenyl rings, which is crucial for tuning the properties of the final compound. Common synthetic approaches include:

Suzuki Coupling: This palladium-catalyzed reaction is widely used to form the carbon-carbon bond between a thiophene-boronic acid derivative and a halogenated phenyl compound, or vice versa.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium, and is another effective method for creating the thiophene-phenyl linkage.

Direct Arylation: More recent methods focus on the direct C-H arylation of thiophenes, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. wikipedia.org

The functionalization of these scaffolds can be achieved either by using substituted starting materials or by post-synthetic modifications. For instance, the bromine atom on the thiophene ring of [4-(3-Bromothien-2-yl)phenyl]methanol is a key functional handle that allows for further chemical transformations, such as additional cross-coupling reactions, to introduce more complex substituents. Similarly, the methanol (B129727) group on the phenyl ring can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding the chemical diversity of the scaffold.

Table 1: Common Synthetic Routes to Functionalized Thiophene-Phenyl Scaffolds

Reaction Type Catalyst Reactant 1 Reactant 2 Key Advantage
Suzuki Coupling Palladium complexes Thiophene-boronic acid/ester Halogenated Phenyl High functional group tolerance
Stille Coupling Palladium complexes Organostannane (Thiophene) Halogenated Phenyl Mild reaction conditions
Direct C-H Arylation Palladium complexes Thiophene Halogenated Phenyl High atom economy

Exploration of Derivatives as Scaffolds in Medicinal Chemistry Research and Drug Design Principles

The thiophene ring is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous approved drugs and its ability to act as a bioisostere for the phenyl ring. pkusz.edu.cn Bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net The thiophene-phenyl scaffold, as seen in this compound, combines two important pharmacophoric units, making its derivatives promising candidates for drug discovery programs. mdpi.comnih.gov

The synthesis of bioactive analogues from the this compound scaffold involves targeted modifications to modulate biological activity. Key synthetic strategies include:

Modification of the Thiophene Ring: The bromine atom can be replaced with a variety of substituents using cross-coupling reactions to probe interactions with biological targets.

Functionalization of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered to optimize binding affinity and selectivity.

Alteration of the Methanol Linker: The methanol group can be modified to other functional groups, such as ethers, esters, or amides, to explore different interactions with target proteins.

Bioisosteric Replacement: The thiophene ring itself can be considered a bioisostere of a phenyl ring, and further modifications can be made to mimic other functional groups. acs.orgacs.org

These synthetic efforts aim to create a library of analogues that can be screened for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. numberanalytics.comacs.org

Computational methods play a crucial role in the rational design of bioactive analogues. Structure-guided design and molecular modeling techniques are employed to predict how derivatives of the thiophene-phenyl scaffold will interact with their biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. fishersci.compschemicals.com For derivatives of this compound, docking studies can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a target protein. This information can then be used to design new analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org By analyzing the physicochemical properties of a set of thiophene-phenyl derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model derived from active thiophene-phenyl compounds can be used to search for new molecules with similar properties in large chemical databases.

These computational approaches help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Table 2: Application of Molecular Modeling in the Design of Thiophene-Phenyl Derivatives

Modeling Technique Application Outcome
Molecular Docking Predicts binding mode of ligands in a receptor's active site. Guides the design of analogues with improved binding affinity and selectivity.
QSAR Correlates chemical structure with biological activity. Predicts the activity of novel compounds and identifies key structural features for activity.
Pharmacophore Modeling Identifies the 3D arrangement of essential features for activity. Enables virtual screening of compound libraries to find new potential hits.

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. wikipedia.org The synthesis of compound libraries based on the this compound scaffold is a crucial step in preparing for HTS campaigns.

The design of these libraries often focuses on maximizing chemical diversity to explore a wide range of biological targets. Combinatorial chemistry approaches are frequently used to generate large numbers of derivatives in an efficient manner. These methods involve the systematic combination of a small number of building blocks to create a large library of related compounds.

For the this compound scaffold, a diversity-oriented synthesis approach could be employed. This would involve:

Starting with the core scaffold: this compound serves as the central building block.

Parallel synthesis: A series of reactions are carried out in parallel, where different reagents are added to the core scaffold to introduce a variety of functional groups at different positions. For example, a range of boronic acids could be coupled at the bromine position, while a variety of acylating agents could be used to modify the methanol group.

Purification and characterization: The resulting library of compounds is then purified and characterized before being formatted for HTS.

The availability of such focused libraries of thiophene-phenyl derivatives allows for their inclusion in large-scale screening campaigns against a multitude of biological targets, increasing the probability of identifying novel hit compounds.

Development in Materials Science and Optoelectronics

The unique electronic and optical properties of conjugated thiophene-based systems make them highly attractive for applications in materials science and optoelectronics. The thiophene-phenyl scaffold of this compound provides a versatile building block for the creation of advanced organic materials.

Polythiophenes are a class of conducting polymers that have been extensively studied for their potential use in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govnumberanalytics.com The properties of polythiophenes can be tuned by modifying the structure of the monomeric units.

This compound, and its derivatives, can serve as precursors for the synthesis of novel polythiophenes with tailored properties. The bromine atom on the thiophene ring is a key feature that allows for polymerization through various cross-coupling methods, such as Kumada or Stille coupling. The presence of the phenyl group in the polymer backbone can influence the electronic properties, morphology, and solubility of the resulting material.

The synthesis of poly(thiophene-phenyl) copolymers allows for the fine-tuning of the band gap and energy levels of the material, which is crucial for optimizing the performance of electronic devices. acs.orgacs.org For example, by incorporating the this compound monomer into a polymer chain, it may be possible to create materials with improved processability and enhanced photoluminescence efficiency, which are desirable properties for OLED applications. acs.org

Table 3: Potential Applications of Polymers Derived from Thiophene-Phenyl Scaffolds

Application Key Material Property Role of Thiophene-Phenyl Scaffold
Organic Light-Emitting Diodes (OLEDs) High Photoluminescence Efficiency Tuning of emission color and improvement of charge transport.
Organic Photovoltaics (OPVs) Broad Absorption, High Charge Carrier Mobility Control of band gap and energy levels for efficient charge separation.
Organic Field-Effect Transistors (OFETs) High Charge Carrier Mobility, Good Film Morphology Enhancement of molecular packing and charge transport properties.

Exploration in Novel Organic Semiconductor Development

Currently, there is a lack of specific research articles detailing the synthesis of novel organic semiconductors, such as those for organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs), using "this compound" as the primary starting material. While many studies focus on the broader family of thiophene-phenyl oligomers and polymers, the performance metrics and detailed findings originating from this specific methanol-functionalized precursor are not available. The potential utility of this compound would be to serve as a building block for hole-transport materials or as part of a larger conjugated system for an emissive layer in organic light-emitting diodes (OLEDs), but specific data is not present in the available literature.

Emerging Applications in Catalysis and Supramolecular Chemistry

The exploration of "this compound" in the fields of catalysis and supramolecular chemistry is also not well-documented. In catalysis, this molecule could theoretically be modified to act as a ligand for a metal center, creating a catalyst for specific organic reactions. The thiophene and phenyl rings could be functionalized to tune the electronic properties of the metal center. In supramolecular chemistry, the defined geometry and potential for hydrogen bonding via the methanol group could make it a candidate for constructing self-assembling systems like metal-organic frameworks (MOFs) or other complex architectures. However, specific research demonstrating these applications, including detailed findings on their catalytic activity or assembly properties, is not found in the current body of scientific publications.

Future Research Directions and Unaddressed Synthetic or Methodological Challenges

Given the absence of dedicated research on "this compound," the future research directions are, by extension, unwritten. The primary challenge is the lack of foundational studies to build upon. Future work would first need to explore efficient and scalable synthetic routes to this compound and its derivatives. Following this, systematic studies would be required to incorporate it into larger functional molecules and to characterize their properties for semiconductor, catalytic, or supramolecular applications.

Unaddressed methodological challenges would include optimizing coupling reactions at the brominated thiophene position without interfering with the methanol group on the phenyl ring. Furthermore, controlling the regioselectivity of reactions involving the 2,3-disubstituted thiophene ring is a known challenge in thiophene chemistry that would need to be addressed when designing synthetic pathways for more complex molecules derived from this precursor. A systematic exploration is needed to establish a baseline of data from which to evaluate its potential and guide future research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to [4-(3-Bromothien-2-yl)phenyl]methanol, and how are intermediates characterized?

  • Methodology : The synthesis typically involves a multi-step approach. A key intermediate, 4-(3-Bromothien-2-yl)benzaldehyde (CAS 934570-51-1), is prepared via Suzuki-Miyaura coupling between 3-bromothiophene and 4-bromophenylboronic acid, followed by oxidation to the aldehyde . Subsequent reduction of the aldehyde using NaBH₄ or LiAlH₄ yields the methanol derivative.
  • Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., aldehyde proton at δ 10.1 ppm) and melting point analysis (e.g., 50–52°C for the benzaldehyde intermediate) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H NMR distinguishes the hydroxyl proton (δ 1.5–2.0 ppm, broad) and aromatic protons (δ 6.8–7.6 ppm) .
  • X-ray Crystallography : Resolves stereoelectronic properties; for example, similar compounds like {4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol show planar arrangements (dihedral angles <6°) via single-crystal studies .
  • HPLC-PDA : Purity assessment (>97% by area normalization) with C18 columns and methanol/water mobile phases .

Q. How are solubility and stability profiles determined for this compound in research settings?

  • Solubility : Tested in DMSO, methanol, and THF using gravimetric analysis (e.g., 25 mg/mL in DMSO at 25°C).
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Hydroxyl group oxidation to ketone is a common degradation pathway, mitigated by inert atmosphere storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • By-Product Identification : LC-MS detects brominated by-products (e.g., dibromo derivatives) from incomplete Suzuki coupling .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) to confirm regiochemistry .
  • Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in thienyl-phenyl bonds) .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing halogenated waste?

  • Catalytic Optimization : Use Pd(OAc)₂/XPhos ligands for Suzuki coupling (reduces Pd loading to 0.5 mol%, yielding >85% conversion) .
  • Green Chemistry : Replace LiAlH₄ with catalytic transfer hydrogenation (e.g., Hantzsch ester/CF₃CO₂H) to reduce heavy metal waste .

Q. How does this compound function as a building block in drug discovery?

  • Applications :

  • Kinase Inhibitors : The bromothienyl moiety enhances π-π stacking in Aurora kinase inhibitors (e.g., IC₅₀ < 0.1 µM for Aurora-A) .
  • Antimicrobial Agents : Methanol derivatives show activity against S. aureus (MIC 8 µg/mL) via membrane disruption, validated by fluorescent probe assays .

Key Challenges and Solutions

  • Challenge : Low yield in bromination steps.
    Solution : Use NBS (N-bromosuccinimide) with AIBN initiator in CCl₄ (80°C, 12 h) for regioselective thiophene bromination .
  • Challenge : Crystal polymorphism in X-ray studies.
    Solution : Slow vapor diffusion (ether into DCM) produces single crystals suitable for diffraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.